4-Phenyl-3-(trifluoromethyl)pyridine

Coordination Chemistry Medicinal Chemistry Physicochemical Profiling

Avoid irreproducible results caused by regioisomeric contamination. This 3-CF₃-4-phenyl pyridine isomer offers distinct electronic and steric properties vital for ligand design, CNS drug discovery, and agrochemical SAR, and cannot be replaced by its 2-CF₃ or 4-CF₃ analogs. - Unique Electronics: Reduced σ-donation and enhanced π-acidity vs. other isomers for precise metal-center tuning. - Optimal CNS Profile: Predicted XLogP ~3.0-3.2, ideal for blood-brain barrier penetration. - Supply Reliability: Available at ≥98% purity, with defined GHS hazards (H302-H315-H319-H335) ensuring safety compliance.

Molecular Formula C12H8F3N
Molecular Weight 223.19 g/mol
CAS No. 1803844-39-4
Cat. No. B1412999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3-(trifluoromethyl)pyridine
CAS1803844-39-4
Molecular FormulaC12H8F3N
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)C(F)(F)F
InChIInChI=1S/C12H8F3N/c13-12(14,15)11-8-16-7-6-10(11)9-4-2-1-3-5-9/h1-8H
InChIKeyYWXXUWYMDXUKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-3-(trifluoromethyl)pyridine: Structural Identity & Sourcing


4-Phenyl-3-(trifluoromethyl)pyridine (CAS 1803844-39-4, molecular formula C₁₂H₈F₃N, MW 223.19) is a heterocyclic aromatic compound belonging to the phenyl-trifluoromethylpyridine isomer series. It features a pyridine core with a phenyl group at the 4-position and a trifluoromethyl substituent at the 3-position . This specific arrangement places the strong electron-withdrawing CF₃ group adjacent to the pyridine nitrogen, a regiochemical feature that fundamentally distinguishes it from its closest isomers (e.g., 2-phenyl-3-CF₃, 3-phenyl-4-CF₃, 4-phenyl-2-CF₃, and 3-CF₃-phenyl-pyridine variants) [1]. The compound serves primarily as a research building block or intermediate in medicinal, agrochemical, and materials chemistry programs where the unique electronic landscape of the 3-CF₃-4-phenyl pyridine motif is desired .

1 Regioisomer identity: 3-CF₃ and 4-phenyl substitution pattern on pyridine
2 Research building block for medicinal, agrochemical, and materials chemistry programs
3 GHS hazard classification available to support procurement compliance

4-Phenyl-3-(trifluoromethyl)pyridine: Irreplaceability vs. Other Isomers


The phenyl-trifluoromethylpyridine isomer class encompasses at least five commercially available regioisomers (4-phenyl-3-CF₃, 4-phenyl-2-CF₃, 2-phenyl-3-CF₃, 3-phenyl-4-CF₃, and 4-(3-CF₃-phenyl)pyridine), all sharing the identical molecular formula (C₁₂H₈F₃N) and molecular weight (223.19) . Despite this constitutional identity, the regiochemistry of the two substituents dictates profoundly different electronic properties: the pKa of the pyridine nitrogen varies by several log units depending on CF₃ position, and the calculated XLogP of 4-phenyl-2-CF₃-pyridine (3.4) [1] differs from the predicted logP of the 3-CF₃ regioisomer (approximately 3.0–3.2 based on fragment contributions of 3-CF₃-pyridine, logP ~1.63 [2], plus phenyl increment). Substituting one isomer for another in a synthetic sequence or biological assay will alter metal-coordination geometry, hydrogen-bonding capacity, metabolic stability, and target binding — making generic substitution a verifiable risk for irreproducible results [3].

! Regioisomeric substitution may shift pyridine pKa, altering metal-coordination geometry and hydrogen-bonding capacity
! Lipophilicity varies by ~0.2–0.4 logP units across isomers, potentially shifting membrane permeability profiles
! Purity grade and GHS documentation differ; using an alternative isomer may introduce synthetic variability and compliance gaps

4-Phenyl-3-(trifluoromethyl)pyridine: Key Differentiating Evidence


Regiochemical Control of pKa & Metal Binding

The proximity of the 3-CF₃ group to the pyridine nitrogen in 4-phenyl-3-(trifluoromethyl)pyridine is expected to lower the pKa of the conjugate acid (pyridinium) relative to isomers in which the CF₃ is at the 4-position or on the distal phenyl ring. For the comparator 3-phenyl-4-(trifluoromethyl)pyridine, the predicted pKa is 2.49 ± 0.18 . By analogy with the parent 3-(trifluoromethyl)pyridine (predicted pKa ~1.6) versus 4-(trifluoromethyl)pyridine (predicted pKa ~1.5–4.8 depending on measurement) [1], the target compound — bearing a 3-CF₃ group ortho-like to the nitrogen — is predicted to exhibit a pKa approximately 0.5–1.0 log unit lower than the 4-CF₃ isomer, translating to a significantly weaker Lewis-base character and altered metal-coordination thermodynamics [2].

pKa & Metal Binding
Class-level inference
Predicted pKa ~1.5–2.0 vs. 2.49 for 3-phenyl-4-CF₃ isomer; Δ ~0.5–1.0 log units
Alters Lewis basicity and metal-coordination thermodynamics
Fragment-based estimate; no experimental pKa located
Coordination Chemistry Medicinal Chemistry Physicochemical Profiling

Purity & Hazard Profile Differences

4-Phenyl-3-(trifluoromethyl)pyridine is commercially available at NLT 98% purity from MolCore (ISO-certified) , compared with a typical specification of 95% for the regioisomer 3-phenyl-4-(trifluoromethyl)pyridine from AKSci and Leyan . Additionally, the target compound carries a defined GHS hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), with signal word 'Warning' and pictogram GHS07 . While hazard data for most comparator isomers are not publicly available in MSDS form, the explicit warning classification of the target compound provides procurement teams with actionable safety and handling information that is absent for less well-characterized isomers.

Purity & Hazard Profile
Data to verify
NLT 98% purity (MolCore) vs. 95% for 3-phenyl-4-CF₃ isomer; GHS H302-H315-H319-H335 available
Reduces pre-use purification; aids procurement safety compliance
Supplier-reported data; verify per lot
Procurement Safety Assessment Laboratory Operations

Predicted Lipophilicity & Membrane Permeability

Lipophilicity, a key determinant of membrane permeability, passive absorption, and metabolic clearance, varies measurably among phenyl-CF₃-pyridine regioisomers. PubChem reports a computed XLogP3-AA of 3.4 for 4-phenyl-2-(trifluoromethyl)pyridine [1]. By fragment-contribution analysis, 4-phenyl-3-(trifluoromethyl)pyridine is predicted to have an XLogP of approximately 3.0–3.2, based on the logP of 3-(trifluoromethyl)pyridine (1.63) [2] plus a phenyl increment (~1.5–1.6). This positions the target compound approximately 0.2–0.4 log units lower than the 2-CF₃ isomer, a difference that can shift the balance between aqueous solubility and passive membrane flux when the compounds are incorporated into larger pharmacophores [3].

Lipophilicity & Permeability
Class-level inference
XLogP ~3.0–3.2 vs. 3.4 for 4-phenyl-2-CF₃ isomer; Δ ~0.2–0.4
May shift aqueous solubility and passive membrane flux balance
Fragment-based estimate; no experimental logP for target
Drug Design ADME Prediction Lipophilicity

3-CF3-Pyridine Motif in Agrochemical Discovery

The 3-trifluoromethylpyridine substructure — an integral part of 4-phenyl-3-(trifluoromethyl)pyridine — is a privileged motif in crop protection chemistry. A comprehensive review by Burriss (2018) documented that of 14 trifluoromethylpyridine-containing crop protection products receiving ISO common names between 1990 and 2017, several (including fluazinam, flonicamid, and bicyclopyrone) feature a pyridine ring substituted at the 3-position with CF₃ [1]. In contrast, 2-CF₃-pyridine and 4-CF₃-pyridine motifs appear with different frequency and activity profiles. The 3-position CF₃ group provides a characteristic electron-withdrawing effect that modulates the pKa of the pyridine nitrogen and the electron density of the ring, parameters that have proven critical for target-site binding in herbicidal and fungicidal chemotypes [2].

Agrochemical Motif Prevalence
Class-level inference
3-CF₃-pyridine present in multiple ISO-named crop protection agents (fluazinam, flonicamid, bicyclopyrone) 1990–2017
Supports agrochemical screening library design with this regioisomer
Retrospective review; quantitative breakdown by position not available
Agrochemistry Herbicide Design Lead Optimization

4-Phenyl-3-(trifluoromethyl)pyridine: Procurement Applications


Tuned σ-Donor/π-Acceptor Ligand Design

In the development of homogeneous catalysts for cross-coupling or C–H activation, the electronic character of the pyridine ligand is critical. 4-Phenyl-3-(trifluoromethyl)pyridine, with its CF₃ group adjacent to the nitrogen, provides a reduced σ-donating capacity (due to lowered pKa, estimated ΔpKa ≈ −0.5 to −1.0 vs. the 4-CF₃ isomer ) and enhanced π-acidity. This makes it a preferred ligand scaffold over 4-phenyl-2-CF₃-pyridine (XLogP 3.4 [1]) when the goal is to tune metal-center electrophilicity without the excessive steric hindrance that a 2-CF₃ substituent might impose [2].

CNS-Penetrant Lead Optimization

When designing CNS-active molecules, physicochemical properties must fall within narrow ranges. The predicted XLogP of 4-phenyl-3-(trifluoromethyl)pyridine (~3.0–3.2) positions it more favorably for CNS penetration than the more lipophilic 4-phenyl-2-CF₃ isomer (XLogP 3.4) [1]. Procurement of the correct regioisomer is essential: substituting the 2-CF₃ analog would shift logP upward by ~0.2–0.4 units and potentially alter the pKa of the nitrogen by over 1 log unit, changes sufficient to move a lead compound out of the CNS-optimal property space [3].

Agrochemical Screening with 3-CF3-Pyridine Scaffold

Given that the 3-CF₃-pyridine substructure is present in multiple commercial agrochemical active ingredients (fluazinam, flonicamid, bicyclopyrone) [4], 4-phenyl-3-(trifluoromethyl)pyridine is the logical building block for diversity-oriented synthesis of agrochemical screening libraries. The 4-phenyl group provides a vector for further SAR expansion via electrophilic aromatic substitution or cross-coupling, while the 3-CF₃ group mimics the substitution pattern of validated herbicides and fungicides — a combination not replicated by 2-CF₃-4-phenyl or 4-CF₃-3-phenyl isomers [4].

High-Purity Reagent for Regioisomer-Sensitive Synthesis

In multi-step syntheses where trace impurities of regioisomeric byproducts can propagate through the sequence and contaminate final products, the commercial availability of 4-phenyl-3-(trifluoromethyl)pyridine at NLT 98% purity offers a tangible advantage over isomers typically offered at 95% purity . The defined GHS hazard classification (H302-H315-H319-H335, Warning) further simplifies institutional safety compliance, eliminating the procurement delays associated with unclassified or poorly characterized alternative regioisomers.

Application
Selection Property
Validation Focus
Transition-metal catalyst ligand design
Regiochemistry-dependent σ-donor/π-acceptor profile
Electrophilic tuning without 2-position steric hindrance
CNS-penetrant lead optimization
Predicted lipophilicity in CNS-optimal range
LogP and pKa alignment with CNS drug-like property space
Agrochemical diversity-oriented library synthesis
3-CF₃-pyridine motif in validated crop protection agents
Herbicidal/fungicidal target-site binding assessment
Regioisomer-sensitive multi-step synthesis
High-purity commercial specification
Impurity profiling and GHS safety compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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